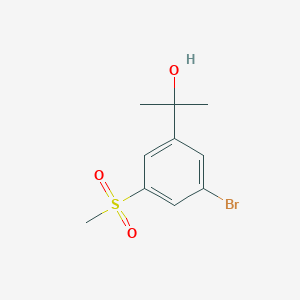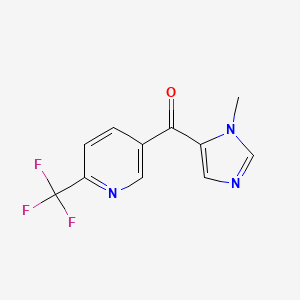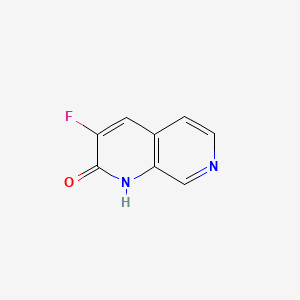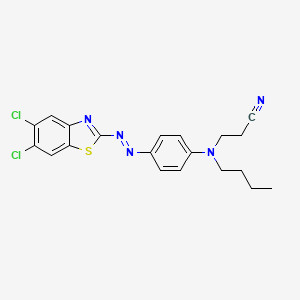
5-Chloro-6-(pyridin-4-ylamino)nicotinic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(pyridin-4-ylamino)nicotinic acid methyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a chloro group at the 5th position, a pyridin-4-ylamino group at the 6th position, and a methyl ester group at the carboxylic acid position of the nicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(pyridin-4-ylamino)nicotinic acid methyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nitration and Reduction: The starting material, 5-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 6th position. This is followed by reduction to convert the nitro group to an amino group, forming 5-chloro-6-aminonicotinic acid.
Coupling Reaction: The amino group is then coupled with 4-chloropyridine under suitable conditions to form 5-chloro-6-(pyridin-4-ylamino)nicotinic acid.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield the desired methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Chloro-6-(pyridin-4-ylamino)nicotinic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridin-4-ylamino group can undergo oxidation and reduction reactions, leading to different oxidation states of the nitrogen atom.
Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 5th position.
Oxidation and Reduction: Products include various oxidation states of the pyridin-4-ylamino group.
Hydrolysis: The major product is 5-chloro-6-(pyridin-4-ylamino)nicotinic acid.
科学的研究の応用
5-Chloro-6-(pyridin-4-ylamino)nicotinic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-Chloro-6-(pyridin-4-ylamino)nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The pyridin-4-ylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The chloro group and methyl ester can also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
5-Chloro-6-aminonicotinic acid: Lacks the pyridin-4-ylamino group.
6-(Pyridin-4-ylamino)nicotinic acid methyl ester: Lacks the chloro group.
5-Chloro-6-(pyridin-4-ylamino)nicotinic acid: Lacks the methyl ester group.
Uniqueness
5-Chloro-6-(pyridin-4-ylamino)nicotinic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro group, pyridin-4-ylamino group, and methyl ester group allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
特性
分子式 |
C12H10ClN3O2 |
|---|---|
分子量 |
263.68 g/mol |
IUPAC名 |
methyl 5-chloro-6-(pyridin-4-ylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-12(17)8-6-10(13)11(15-7-8)16-9-2-4-14-5-3-9/h2-7H,1H3,(H,14,15,16) |
InChIキー |
DFRUGGDRUXEXPN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(N=C1)NC2=CC=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)


![3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol](/img/structure/B13939367.png)
![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)

![2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13939373.png)

